3-(Cyclopropylmethoxy)benzaldehyde

Catalog No.
S806471
CAS No.
58986-61-1
M.F
C11H12O2
M. Wt
176.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Cyclopropylmethoxy)benzaldehyde

CAS Number

58986-61-1

Product Name

3-(Cyclopropylmethoxy)benzaldehyde

IUPAC Name

3-(cyclopropylmethoxy)benzaldehyde

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

InChI

InChI=1S/C11H12O2/c12-7-10-2-1-3-11(6-10)13-8-9-4-5-9/h1-3,6-7,9H,4-5,8H2

InChI Key

ZBNWASQXYKQQPC-UHFFFAOYSA-N

SMILES

C1CC1COC2=CC=CC(=C2)C=O

Canonical SMILES

C1CC1COC2=CC=CC(=C2)C=O

3-(Cyclopropylmethoxy)benzaldehyde is an organic compound characterized by its unique structure, which includes a benzene ring substituted with a cyclopropylmethoxy group and an aldehyde functional group. The compound has the molecular formula C₁₃H₁₄O and a molecular weight of approximately 202.25 g/mol. Its structural features allow it to participate in various

Currently, there is no scientific research readily available describing a specific mechanism of action for 3-(cyclopropylmethoxy)benzaldehyde.

  • Wearing gloves and protective eyewear when handling the compound [].
  • Working in a well-ventilated fume hood to avoid inhalation.
  • Following proper disposal procedures for organic waste [].

  • Aldol Condensation: The aldehyde group can react with other carbonyl compounds to form β-hydroxycarbonyl compounds.
  • Nucleophilic Addition: The carbonyl group can undergo nucleophilic addition reactions with various nucleophiles, facilitating the formation of new carbon-carbon bonds.
  • Oxidation: The aldehyde can be oxidized to yield carboxylic acids using oxidizing agents such as chromic acid or sodium chlorite .

These reactions highlight the versatility of 3-(cyclopropylmethoxy)benzaldehyde in synthetic organic chemistry.

Several methods have been reported for synthesizing 3-(cyclopropylmethoxy)benzaldehyde:

  • Reactions with Cyclopropylmethyl Halides: A common method involves reacting 3-hydroxy-4-(difluoromethoxy)benzaldehyde with cyclopropylmethyl halides (such as bromide or chloride) in the presence of a base like potassium carbonate. This reaction typically occurs in a polar aprotic solvent like dimethylformamide at elevated temperatures .
  • Oxidation of Intermediate Compounds: The synthesis may also involve intermediate compounds that are subsequently oxidized to yield 3-(cyclopropylmethoxy)benzaldehyde .

These methods provide efficient routes to produce the compound with good yields.

3-(Cyclopropylmethoxy)benzaldehyde has potential applications in various fields:

  • Medicinal Chemistry: Due to its structural features, it may serve as a lead compound for developing new pharmaceuticals.
  • Material Science: Its unique properties could be exploited in creating novel materials or polymers.
  • Synthetic Organic Chemistry: It can act as an intermediate in synthesizing more complex organic molecules .

Several compounds share structural similarities with 3-(cyclopropylmethoxy)benzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Aspects
3-(Cyclobutylmethoxy)benzaldehydeCyclobutyl group instead of cyclopropylGreater ring strain may affect reactivity
3-(Cyclohexylmethoxy)benzaldehydeCyclohexyl groupLarger ring size may influence steric effects
3-(Methoxy)benzaldehydeSimple methoxy substituentLacks the cyclopropyl ring's rigidity
4-(Cyclopropylmethoxy)benzaldehydeSubstituent at the para positionDifferent electronic effects due to position

These comparisons illustrate how variations in substituents and their positions on the benzene ring can significantly influence chemical behavior and biological activity.

XLogP3

2.1

Wikipedia

3-(Cyclopropylmethoxy)benzaldehyde

Dates

Last modified: 08-16-2023

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